molecular formula C20H20N4O2 B2833225 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 1798525-60-6

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2833225
CAS RN: 1798525-60-6
M. Wt: 348.406
InChI Key: HZRBWSUWXFSJDQ-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .


Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-b]pyridine is available . It’s important to note that this is not the exact structure of “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide”, but it might give you a general idea of the structure of 1H-pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine and has shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Treatment of Other Cancers

Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers such as lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, this compound could potentially be used in the treatment of these cancers.

Diabetes Treatment

Compounds similar to this one have shown efficacy in reducing blood glucose levels . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and type 1 diabetes .

Treatment of Cardiovascular Diseases

Since the compound can reduce blood glucose levels, it could potentially be beneficial in the treatment of cardiovascular diseases , which are often associated with high blood glucose levels.

Treatment of Hypertension

High blood glucose levels are often associated with hypertension . Therefore, the ability of this compound to reduce blood glucose levels could potentially make it useful in the treatment of hypertension.

Treatment of Hyperlipidemia

Hyperlipidemia is often associated with high blood glucose levels . Therefore, this compound could potentially be used in the treatment of hyperlipidemia due to its ability to reduce blood glucose levels.

Treatment of Disorders Related to Obesity

Since this compound can reduce blood glucose levels, it could potentially be beneficial in the treatment of disorders related to obesity, such as insulin resistance and impaired glucose tolerance .

Mechanism of Action

1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway, which is abnormally activated in various types of tumors . This makes them potential candidates for cancer therapy .

properties

IUPAC Name

6-methoxy-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-26-16-6-5-15-12-18(23-17(15)13-16)20(25)22-9-3-10-24-11-7-14-4-2-8-21-19(14)24/h2,4-8,11-13,23H,3,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRBWSUWXFSJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCN3C=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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